MFCD18323712
Description
Based on analogous compounds (e.g., CAS 1761-61-1, MDL MFCD00003330), it likely belongs to a class of aromatic heterocycles or halogenated organic molecules. Such compounds often exhibit applications in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability. For instance, compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) are synthesized via catalytic methods involving imidazole ring formation .
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-10(11(14)6-8)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEOPYXSNAZASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=O)C=CN2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692709 | |
| Record name | Methyl 3-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-92-3 | |
| Record name | Methyl 3-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18323712” involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, oxidation, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to monitor and control the reaction parameters. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD18323712” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions involving “this compound” are carried out under specific conditions, such as controlled temperature and pressure, to achieve the desired products. Common reagents include acids, bases, solvents, and catalysts that facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
“MFCD18323712” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of “MFCD18323712” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18323712 (inferred properties) with structurally related compounds from the literature:
Key Research Findings
Structural and Functional Analogues
- CAS 1761-61-1 : A brominated benzimidazole derivative with high solubility in organic solvents (e.g., THF) and applications in catalysis. Its synthesis using A-FGO catalysts under green chemistry conditions achieves 98% yield, emphasizing efficiency and reusability .
- CAS 6342-59-2 : A nitro-substituted compound with lower solubility and distinct hazard profiles (skin/eye irritation). Its synthesis methods remain less optimized, with yields ~85% .
- CAS 10284-57-8 : A chlorinated analog with superior aqueous solubility (1.12 mg/mL) and milder hazards, synthesized via Pd/C catalysis .
Performance Metrics
- Catalytic Efficiency : A-FGO catalysts (used for CAS 1761-61-1 and inferred for this compound) enable >5 reaction cycles without significant loss in activity, outperforming Pd/C systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
